6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid
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Overview
Description
6-[3-(1-Adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid is a complex organic compound featuring a unique structure that includes an adamantyl group, a hydroxyl group, and a naphthalene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid involves several steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Cyclohexa-1,3,5-triene Formation: The cyclohexa-1,3,5-triene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Incorporation of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.
Naphthalene Carboxylic Acid Formation: The naphthalene ring can be synthesized through a series of aromatic substitution reactions, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound has potential applications as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells that share some structural similarities but have different applications.
Uniqueness
6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid is unique due to its combination of an adamantyl group, a hydroxyl group, and a naphthalene carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H26O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)/i5+1,6+1,12+1,22+1,24+1,25+1 |
InChI Key |
LDGIHZJOIQSHPB-NCYGBWEDSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O |
Origin of Product |
United States |
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